1-Cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione
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Overview
Description
1-Cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione is a complex organic compound characterized by its unique molecular structure. The compound features a cyclopropyl group, a trifluoromethyl group, and a phenylhydrazone moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-Cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group into the molecular structure.
Trifluoromethylation: Incorporation of the trifluoromethyl group, often using reagents like trifluoromethyl iodide.
Hydrazone Formation: Reaction of the intermediate with phenylhydrazine to form the phenylhydrazone moiety.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione can be compared with other similar compounds, such as:
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar in structure but lacks the cyclopropyl group.
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione: Similar but does not contain the phenylhydrazone moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H11F3N2O2 |
---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
1-cyclopropyl-4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-en-1-one |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)12(20)10(11(19)8-6-7-8)18-17-9-4-2-1-3-5-9/h1-5,8,20H,6-7H2 |
InChI Key |
HAIRWRZGNVURKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C(=C(C(F)(F)F)O)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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